cis-4-Benzoylcyclohexane-1-carboxylic acid

Description

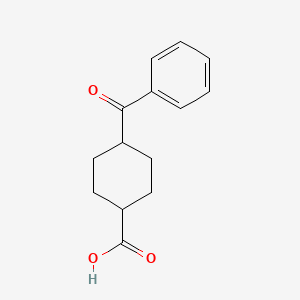

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzoylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-5,11-12H,6-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSXTPDJHKVQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589393, DTXSID101270455, DTXSID101277849 | |

| Record name | 4-Benzoylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Benzoylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Benzoylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945362-35-6, 735270-27-6, 735269-88-2 | |

| Record name | 4-Benzoylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Benzoylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Benzoylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Cyclohexane Carboxylic Acid Chemistry

Cyclohexanecarboxylic acid and its derivatives are a well-established class of organic compounds characterized by a carboxylic acid group attached to a cyclohexane (B81311) ring. The parent compound, cyclohexanecarboxylic acid, is a colorless solid with the formula C₆H₁₁CO₂H, prepared industrially by the hydrogenation of benzoic acid. wikipedia.org These compounds exhibit reactions typical of carboxylic acids, such as conversion to acid chlorides. wikipedia.org

cis-4-Benzoylcyclohexane-1-carboxylic acid fits within this family as a more complex derivative, featuring both a carboxyl group and a benzoyl group attached to the cyclohexane core. The presence of these two functional groups—a carboxylic acid capable of acting as a hydrogen bond donor and acceptor, and a ketone—imparts a distinct chemical personality to the molecule, influencing its polarity, reactivity, and potential intermolecular interactions. The chemistry of this compound is governed by the interplay between the flexible, non-aromatic cyclohexane ring and the electronic properties of its substituents.

Isomeric Considerations: Emphasis on the Cis Diastereomer

Direct Synthesis Approaches to this compound

Direct synthesis of this compound can be conceptually approached through the hydrogenation of a suitable aromatic precursor, namely 4-benzoylbenzoic acid. The catalytic hydrogenation of the benzene (B151609) ring in benzoic acid derivatives to yield cyclohexanecarboxylic acids is a well-established industrial process. nih.govnih.gov The stereochemical outcome of this reaction, affording either the cis or trans isomer, is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure.

Typically, the hydrogenation of substituted benzoic acids tends to favor the formation of the cis-isomer as the kinetically preferred product. nih.gov This preference is attributed to the steric hindrance posed by the substituent on the aromatic ring, which influences the orientation of the molecule on the catalyst surface during the hydrogen addition.

Key Parameters in the Hydrogenation of 4-Benzoylbenzoic Acid:

| Parameter | Influence on Stereoselectivity | Typical Conditions |

| Catalyst | The choice of metal and support is crucial. Rhodium and Ruthenium on carbon supports are often effective. nih.govcabidigitallibrary.org | Rh/C, Ru/C, Pt/TiO2 nih.govnih.gov |

| Solvent | The polarity and coordinating ability of the solvent can affect the catalyst's activity and selectivity. | Alcohols, water, or binary mixtures cabidigitallibrary.org |

| Temperature | Higher temperatures can lead to isomerization to the more thermodynamically stable trans-isomer. | 40-100°C nih.govgoogle.com |

| Pressure | Higher hydrogen pressure generally increases the reaction rate. | 10-150 bar H2 nih.govgoogle.com |

For instance, the hydrogenation of various benzoic acid derivatives over a Pt/TiO2 catalyst has been shown to yield the cis-isomer as the main product. nih.gov Similarly, the use of a Rh/C catalyst in the hydrogenation of benzoic acid has demonstrated high efficiency. nih.gov By analogy, the hydrogenation of 4-benzoylbenzoic acid under controlled conditions would be expected to yield a mixture of cis- and trans-4-benzoylcyclohexane-1-carboxylic acid, with a potential for enrichment of the cis-isomer. Subsequent separation of the isomers, for example, by fractional crystallization, might be necessary to obtain the pure cis-product.

Stereoselective and Stereospecific Synthesis of cis-Isomers

Achieving a high degree of stereoselectivity for the cis-isomer necessitates more sophisticated synthetic strategies that control the stereochemistry during the formation of the cyclohexane ring or through diastereoselective functionalization of a pre-existing ring.

Control of cis-Configuration during Cyclohexane Ring Formation

The Diels-Alder reaction represents a powerful tool for the stereocontrolled synthesis of six-membered rings. While not a direct route to the target molecule in a single step, it can be employed to construct a cyclohexane precursor with the desired cis-stereochemistry. For example, the reaction of a suitably substituted diene with a dienophile can lead to a cyclic adduct where the substituents are locked in a cis-relationship. Subsequent chemical transformations would then be required to introduce the benzoyl and carboxylic acid functionalities.

Another approach involves intramolecular cyclization reactions where the stereochemical outcome is dictated by the geometry of the acyclic precursor. For instance, a cascade Michael addition reaction can be used to construct highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org This strategy could be adapted to form a cyclohexane ring with substituents that can be subsequently converted to the desired benzoyl and carboxyl groups in a cis-orientation.

Strategies for Diastereoselective Functionalization

Diastereoselective functionalization of a pre-existing cyclohexane derivative is a viable strategy for the synthesis of this compound. This can be achieved by leveraging the directing effect of a resident functional group to guide the introduction of a new substituent to a specific face of the ring.

Recent advances in C-H activation and functionalization offer promising avenues for the diastereoselective synthesis of functionalized carbocycles. nih.govresearchgate.net For example, a directing group on the cyclohexane ring can guide a transition metal catalyst to activate a specific C-H bond, allowing for the introduction of an aryl group with high diastereoselectivity. nih.gov While direct benzoylation via this method is not commonly reported, the introduction of an aryl group that can be subsequently oxidized to a benzoyl group is a plausible synthetic route.

Derivatization Strategies from Precursor Cyclohexanecarboxylic Acids

An alternative to building the substituted cyclohexane ring from scratch is to start with a readily available cyclohexanecarboxylic acid and introduce the benzoyl group at the 4-position.

Functionalization at the Cyclohexane Ring (e.g., Introduction of Benzoyl Group)

The direct introduction of a benzoyl group onto an unactivated cyclohexane ring is a challenging transformation. The Friedel-Crafts acylation, a classic method for acylating aromatic rings, is generally not applicable to saturated aliphatic rings. wikipedia.orgbyjus.com

However, a multi-step sequence can be envisioned. For instance, starting with cis-4-hydroxycyclohexane-1-carboxylic acid, the hydroxyl group could be converted into a suitable leaving group, followed by a nucleophilic substitution with a phenyl-containing nucleophile. Subsequent oxidation of the introduced phenyl group would yield the desired benzoyl moiety.

Alternatively, radical-based methods could be employed. The reaction of benzoyl peroxide with cyclohexane is known to produce phenylcyclohexane, among other products, through a free radical mechanism. researchgate.net While not directly applicable for selective synthesis, this illustrates the possibility of forming a carbon-phenyl bond on a cyclohexane ring. A more controlled radical reaction on a functionalized cyclohexanecarboxylic acid derivative could potentially be developed.

Modifications of the Benzoyl Moiety

While the primary focus is on the synthesis of the parent compound, it is pertinent to note that the benzoyl moiety itself can be modified in precursor molecules. For instance, if a synthetic route yields a derivative with a substituted benzoyl group, these substituents could potentially be removed or altered in a later step to afford the desired unsubstituted benzoyl group. The stability of the benzoyl group, which is a key feature in its use as a protecting group in organic synthesis, makes it relatively robust to many reaction conditions. ontosight.aiwikipedia.org

Advanced Catalytic Approaches in Cyclohexane Carboxylic Acid Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and control over stereochemistry. For cyclohexane carboxylic acid systems, these approaches are crucial for introducing chirality and for functionalizing the carbocyclic ring.

Asymmetric Catalysis for Chiral Derivatives

The synthesis of enantiomerically pure or enriched chiral carboxylic acids is of significant interest due to their roles as therapeutic agents and as valuable ligands or catalysts in other reactions. rsc.org Asymmetric catalysis provides a powerful tool for creating stereogenic centers with high fidelity.

One notable strategy involves the diastereoselective hydrogenation of a precursor containing a chiral auxiliary. For example, the hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over supported rhodium (Rh) and ruthenium (Ru) catalysts can produce (1S,2R)-2-methylcyclohexane carboxylic acid with a diastereomeric excess (d.e.) of up to 96%. nih.gov In this method, the chiral auxiliary shields one face of the aromatic ring, directing the hydrogen addition to occur preferentially from the unshielded face, resulting in a cis hydrogenation product. nih.gov

Another approach is the catalytic asymmetric acetalization of carboxylic acids. Using N-heterocyclic carbene (NHC) catalysis, a broad range of carboxylic acids can be enantioselectively modified to form chiral phthalidyl esters under mild, transition-metal-free conditions. nih.gov This reaction proceeds by the enantioselective addition of the carboxylic acid to a catalyst-bound intermediate, constructing a chiral acetal (B89532) unit. nih.gov Chiral carboxylic acids themselves can also serve as effective organocatalysts in a variety of asymmetric transformations. researchgate.net

Table 1: Examples of Asymmetric Catalysis for Cyclohexane Carboxylic Acid Derivatives An interactive data table summarizing catalyst systems, substrates, and the stereochemical outcomes of various asymmetric reactions.

| Reaction Type | Catalyst System | Substrate Example | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Diastereoselective Hydrogenation | Rh/C or Ru/C | (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate | (1S,2R)-2-methylcyclohexane carboxylic acid | Up to 96% d.e. | nih.gov |

Metal-mediated Transformations in Cyclohexane Systems

Transition metals are widely used to catalyze a plethora of chemical transformations, including C-H bond activation, cross-coupling reactions, and ring-opening processes. mdpi.comrsc.org These methods enable the direct functionalization of the otherwise inert C-H bonds of the cyclohexane ring.

A particularly relevant transformation is the palladium-catalyzed transannular γ-arylation of cycloalkane carboxylic acids. This method allows for the direct installation of an aryl group onto the cyclohexane ring. Significantly, the reaction demonstrates excellent selectivity for installing the aryl group cis to the carboxylic acid directing group, providing a direct route to structures analogous to the target compound. nih.gov

Other metal-mediated transformations in cyclohexane systems include:

Ring Opening: Rhodium-containing catalysts have been shown to be highly active and selective for the ring opening of cyclohexane to form n-hexane. researchgate.net

C(sp³)–H Esterification: A copper-catalyzed method enables the direct esterification of C(sp³)–H bonds in alkanes, including cyclohexane, to yield monoesterification products in good yields. acs.org

Cross-Coupling Reactions: The Suzuki-Miyaura reaction, typically palladium-catalyzed, is a powerful tool for forming C-C bonds between organohalides and boronic acid derivatives and can be performed under mechanochemical (solid-state) conditions. acs.org

Table 2: Selected Metal-mediated Reactions on Cyclohexane Systems An interactive data table detailing various metal-catalyzed transformations, the metals used, and the resulting products.

| Reaction Type | Metal Catalyst | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Transannular γ-Arylation | Palladium (Pd) | Cyclohexane carboxylic acid | γ-Aryl cyclohexane carboxylic acid | cis-Stereoselectivity | nih.gov |

| Ring Opening | Rhodium (Rh) | Cyclohexane | n-Hexane | High activity and selectivity | researchgate.net |

Photochemical Synthesis Routes for Benzoylcyclohexane Systems

Photochemistry offers unique synthetic pathways that are often inaccessible through thermal methods, proceeding via electronically excited states to form novel bonds and structures. The use of continuous flow reactors can enhance photochemical reactions by ensuring uniform irradiation and improving reproducibility and scalability. nih.gov

For the synthesis of benzoylcyclohexane systems, several photochemical strategies can be envisioned:

[2+2] Photocycloaddition: This reaction involves the cyclization of two olefinic units to create a cyclobutane (B1203170) ring. princeton.edu A potential, albeit challenging, route could involve the [2+2] photocycloaddition between a substituted cyclohexene (B86901) and a styrene (B11656) derivative, followed by subsequent ring-opening and oxidation to yield the benzoylcyclohexane core.

Photo-Fries Rearrangement: The Photo-Fries rearrangement of a phenyl cyclohexanecarboxylate (B1212342) ester could potentially yield isomers of hydroxy-benzoylcyclohexane. In this reaction, the ester is cleaved photolytically, and the resulting acyl radical attacks the phenolic ring, typically at the ortho and para positions.

Radical-Based C-C Bond Formation: Photochemical reactions can generate radical intermediates capable of forming C-C bonds. A recently developed route to substituted benzo[b]fluorenes proceeds via the direct photochemical conversion of alkynylated chalcones. nih.gov The proposed mechanism involves the initial homolysis of an alkene π-bond to form a diradical, which then undergoes intramolecular cyclization. nih.gov A similar intermolecular strategy could be conceived where a photochemically generated radical on a cyclohexane scaffold is trapped by a benzoyl-containing species. Furthermore, photochemical methods have been used for C-C bond formation followed by oxidative cyclization steps in the synthesis of complex molecules. nih.gov

These photochemical routes, while less conventional than catalytic methods for this specific target, highlight the potential of light-induced reactions to access complex molecular architectures.

Advanced Spectroscopic Characterization Techniques

Spectroscopy offers a powerful, non-destructive means to probe the molecular structure. Each method provides a unique piece of the structural puzzle, from the local chemical environment of individual atoms to the vibrational modes of chemical bonds.

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The acidic proton of the carboxylic acid is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region. libretexts.orglibretexts.org Protons on the benzoyl group's aromatic ring would produce signals in the aromatic region (approximately 7.3-8.0 ppm). The protons on the cyclohexane ring will be found in the aliphatic region (approximately 1.5-3.5 ppm), with the protons alpha to the carbonyl and carboxyl groups appearing at the lower field end of this range due to deshielding effects. libretexts.org

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |

| Aromatic (Benzoyl) | 7.3 - 8.0 | Multiplets |

| Methine (CH-COOH) | 2.5 - 3.0 | Multiplet |

| Methine (CH-C=O) | 3.0 - 3.5 | Multiplet |

| Methylene (Cyclohexane) | 1.5 - 2.5 | Multiplets |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and type of carbon atoms. The carbonyl carbons of the carboxylic acid and the ketone are the most deshielded, appearing between 165-185 ppm and >200 ppm, respectively. libretexts.orglibretexts.orgoregonstate.edu Carbons of the aromatic ring typically resonate between 125-170 ppm. oregonstate.edu The aliphatic carbons of the cyclohexane ring are found in the 20-50 ppm range.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Ketone Carbonyl (-C =O) | > 200 |

| Carboxylic Acid Carbonyl (-C OOH) | 165 - 185 |

| Aromatic (Benzoyl) | 125 - 170 |

| Methine (Cyclohexane) | 40 - 50 |

| Methylene (Cyclohexane) | 20 - 40 |

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm assignments. COSY would establish proton-proton coupling networks within the cyclohexane ring, while HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, definitively linking the benzoyl and carboxyl groups to their respective positions on the cyclohexane ring. princeton.edu

Vibrational spectroscopy probes the stretching and bending of chemical bonds, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is highly characteristic. A very broad O-H stretching band is expected from 3300 to 2500 cm⁻¹, a feature resulting from strong hydrogen-bonded dimers. libretexts.orgorgchemboulder.comspectroscopyonline.com Two distinct carbonyl (C=O) stretching absorptions would be visible: an intense band for the carboxylic acid C=O between 1760-1690 cm⁻¹ and another for the benzoyl ketone C=O, likely at a slightly lower frequency. orgchemboulder.com A C-O stretching vibration is also expected between 1320-1210 cm⁻¹. orgchemboulder.comspectroscopyonline.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch (Aromatic/Aliphatic) | 3100 - 2850 | Medium, Sharp |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong |

| C=O Stretch (Ketone) | 1685 - 1665 | Strong |

| C=C Stretch (Aromatic) | ~1600, ~1450 | Medium-Weak |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretching frequencies are also observable in Raman spectra, often appearing at slightly lower wavenumbers (<1670 cm⁻¹) in the condensed phase due to polymerization. ias.ac.in The symmetric vibrations of the aromatic ring and the C-C backbone of the cyclohexane ring are typically strong and well-defined in Raman spectra.

Mass spectrometry provides information on the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. Upon ionization, the molecular ion (M⁺) would be observed. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) or the loss of the entire carboxyl group (M-45). libretexts.orgmiamioh.edu A dominant fragmentation pathway would be the alpha-cleavage of the bond between the benzoyl group and the cyclohexane ring, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. libretexts.org Another significant fragmentation could arise from cleavage of the bond between the carboxyl group and the ring.

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 246 | Molecular Ion |

| [M-OH]⁺ | 229 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 201 | Loss of carboxyl group |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. While simple aliphatic carboxylic acids absorb at wavelengths too low to be useful (~210 nm), the benzoyl group acts as a strong chromophore. libretexts.org The spectrum is expected to show absorptions corresponding to the π → π* transitions of the benzene ring and the n → π* transition of the conjugated ketone carbonyl group.

X-ray Crystallographic Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not widely reported, analysis of analogous structures, such as cis-Cyclohexane-1,4-dicarboxylic acid, shows that the cyclohexane ring adopts a chair conformation in the solid state. nih.govresearchgate.net In the crystal lattice, it is expected that the carboxylic acid groups would form hydrogen-bonded dimers, linking adjacent molecules into pairs. nih.govresearchgate.net This technique would confirm the cis relationship between the benzoyl and carboxylic acid substituents.

Conformational Preferences and Dynamics of the Cyclohexane Ring System

Due to the tetrahedral nature of its sp³ hybridized carbon atoms, the cyclohexane ring is not planar and exists predominantly in a puckered chair conformation, which is free of angle and torsional strain. libretexts.orgmasterorganicchemistry.com For a cis-1,4-disubstituted cyclohexane, one substituent must occupy an axial position (pointing up or down relative to the ring's plane) while the other occupies an equatorial position (pointing out from the ring's equator). libretexts.org

The cyclohexane ring can undergo a "ring flip," a conformational change that converts the axial substituent to an equatorial one and vice versa. These two chair conformations exist in a dynamic equilibrium. However, the conformation where the larger, bulkier substituent occupies the more sterically favorable equatorial position is significantly lower in energy and therefore predominates. youtube.com In the case of this compound, the benzoyl group is significantly larger than the carboxylic acid group. Therefore, the favored conformation will be the one where the benzoyl group is in the equatorial position to minimize steric hindrance, specifically unfavorable 1,3-diaxial interactions, and the carboxylic acid group is in the axial position.

Chair Conformation Analysis and Substituent Effects

The cyclohexane ring predominantly adopts a chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain by maintaining staggered conformations along all carbon-carbon bonds. masterorganicchemistry.com For a 1,4-disubstituted cyclohexane, two distinct chair conformers can exist through a process of ring inversion. In the cis isomer, one substituent must occupy an axial position while the other is in an equatorial position. openstax.org

The two possible chair conformations for this compound are in equilibrium. In one conformer, the benzoyl group is axial and the carboxylic acid group is equatorial. In the other, the carboxylic acid group is axial and the benzoyl group is equatorial. The relative stability and population of these two conformers are determined by the steric bulk of the substituents. msu.edu Substituents generally prefer the more spacious equatorial position to avoid unfavorable steric interactions, known as 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring. msu.edu

The benzoyl group is significantly bulkier than the carboxylic acid group. Consequently, the conformation where the larger benzoyl group occupies the equatorial position and the smaller carboxylic acid group is in the axial position is sterically favored and more stable. This equilibrium will therefore lie heavily towards the conformer with the equatorial benzoyl group.

Table 1: Conformational Equilibrium of this compound

| Conformer | Benzoyl Group Position | Carboxylic Acid Position | Relative Stability | Key Steric Interactions |

|---|---|---|---|---|

| A | Equatorial | Axial | More Stable | 1,3-diaxial interactions between the axial -COOH and axial hydrogens at C2 and C6. |

| B | Axial | Equatorial | Less Stable | 1,3-diaxial interactions between the bulky axial -COC6H5 and axial hydrogens at C2 and C6. |

This table is interactive. Click on the headers to sort the data.

Substituent effects also include electronic influences. Both the benzoyl and carboxylic acid groups are electron-withdrawing. These inductive effects can influence the acidity of the carboxylic acid group compared to unsubstituted cyclohexanecarboxylic acid, although this effect is attenuated by the distance through the sigma bonds of the cyclohexane ring. ucsb.eduopenstax.org

Ring Inversion Dynamics

The two chair conformations of this compound interconvert via a process known as ring inversion or chair flip. vu.nl This process involves passing through higher-energy intermediate conformations, such as the half-chair and the twist-boat. masterorganicchemistry.com The energy barrier for this inversion is a key dynamic property of the molecule.

Stereochemical Relationships and Isomeric Purity Assessment

This compound is one of two diastereomers, the other being the trans isomer. In the cis isomer, both the benzoyl and carboxylic acid groups are on the same face of the cyclohexane ring. youtube.com Due to the presence of a plane of symmetry that passes through the C1 and C4 carbons and their respective substituents, the cis isomer is an achiral meso compound and is therefore optically inactive. spcmc.ac.in

In contrast, the trans isomer, where the substituents are on opposite faces of the ring, exists primarily in a diequatorial conformation, which is generally more stable than the cis (axial-equatorial) isomer. openstax.org

Table 2: Stereochemical Properties of 4-Benzoylcyclohexane-1-carboxylic acid Isomers

| Property | cis-Isomer | trans-Isomer |

|---|---|---|

| Substituent Orientation | Axial/Equatorial | Equatorial/Equatorial (preferred) |

| Symmetry Element | Plane of Symmetry (σ) | Center of Inversion (i) |

| Chirality | Achiral (Meso) | Achiral |

| Optical Activity | Inactive | Inactive |

This table is interactive. Click on the headers to sort the data.

Assessing the isomeric purity is crucial in synthesis and characterization. Several analytical techniques can be employed to distinguish and quantify the cis and trans isomers:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts and coupling constants of the protons at C1 and C4 are different for the cis and trans isomers due to their different axial/equatorial environments. The relative integrals of specific signals can be used for quantification.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can separate the isomers based on their different polarities and interactions with the stationary phase.

Melting Point Analysis: Diastereomers have different physical properties, including melting points. A sharp melting point close to the literature value for the pure isomer can indicate high purity, while a broad melting range might suggest a mixture of isomers.

Analysis of Intramolecular Interactions

The conformation and properties of this compound are influenced by various non-covalent interactions within the molecule.

Steric Hindrance: This is the most significant intramolecular interaction governing the conformational preference. pearson.com As discussed, steric hindrance arises from the repulsion between electron clouds of atoms or groups that are forced into close proximity. quora.com In the less stable chair conformer of the cis isomer, the bulky axial benzoyl group experiences significant steric strain from 1,3-diaxial interactions with the axial hydrogens. This steric crowding destabilizes this conformation, pushing the equilibrium towards the conformer with the smaller axial carboxylic acid group. msu.eduyoutube.com

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (–COOH) is a versatile functional group that can undergo nucleophilic acyl substitution, reduction, and deprotonation. Its reactivity is centered on the electrophilic nature of the carboxyl carbon and the acidity of the hydroxyl proton. msu.edu

Esterification is a fundamental reaction of carboxylic acids, converting the hydroxyl portion of the carboxyl group into an alkoxy group. chemguide.co.uk This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or the water generated is removed. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. masterorganicchemistry.commasterorganicchemistry.com

For cis-4-Benzoylcyclohexane-1-carboxylic acid, reaction with various alcohols yields the corresponding ester derivatives. For instance, treatment with methanol (B129727) under acidic conditions would produce methyl cis-4-benzoylcyclohexane-1-carboxylate.

Alternative methods for esterification under milder, non-acidic conditions include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org Another approach involves the reaction of the corresponding carboxylate salt with an alkyl halide. arkat-usa.orglibretexts.org

Table 1: Examples of Esterification Reactions

| Reactant Alcohol | Reagents | Product |

|---|---|---|

| Methanol | H₂SO₄ (catalyst), heat | Methyl cis-4-benzoylcyclohexane-1-carboxylate |

| Ethanol | Dicyclohexylcarbodiimide (DCC), 4-(N,N-dimethylaminopyridine) (DMAP) | Ethyl cis-4-benzoylcyclohexane-1-carboxylate |

Amidation and Peptide Coupling Reactions

The formation of amides from carboxylic acids and amines is a critical transformation in organic and medicinal chemistry. Direct reaction is often difficult because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated". uni-kiel.de This is commonly achieved using coupling reagents, such as carbodiimides (e.g., DCC, EDC), which convert the hydroxyl group into a better leaving group. libretexts.orgomicsonline.org The activated intermediate then readily reacts with an amine to form the amide bond through a nucleophilic acyl substitution. omicsonline.org In peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to prevent side reactions and racemization. uni-kiel.depeptide.com

The reaction of this compound with a primary or secondary amine in the presence of a coupling agent would yield the corresponding N-substituted amide. For example, reacting it with benzylamine (B48309) using DCC would produce N-benzyl-cis-4-benzoylcyclohexane-1-carboxamide.

Table 2: Amidation Reaction Examples

| Amine | Coupling Reagent | Product |

|---|---|---|

| Ammonia | Dicyclohexylcarbodiimide (DCC) | cis-4-Benzoylcyclohexane-1-carboxamide |

| Benzylamine | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N-benzyl-cis-4-benzoylcyclohexane-1-carboxamide |

Reduction of the Carboxyl Group

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. jackwestin.com Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively converting the carboxyl group into a hydroxymethyl group (–CH₂OH). libretexts.orglibretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion (H⁻) replaces the hydroxyl group, forming an aldehyde intermediate. libretexts.org This aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol. libretexts.orglibretexts.org

Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃/THF), is another effective reagent for reducing carboxylic acids. libretexts.orgmsu.edu It offers greater selectivity, as it reduces carboxylic acids faster than many other functional groups. libretexts.org

Reduction of this compound with LiAlH₄ or BH₃/THF would yield (cis-4-benzoylcyclohexan-1-yl)methanol. It is important to note that these reagents can also reduce the ketone of the benzoyl group, potentially leading to a diol product, (cis-4-(hydroxy(phenyl)methyl)cyclohexan-1-yl)methanol, depending on the reaction conditions.

Table 3: Reduction of the Carboxylic Acid Moiety

| Reducing Agent | Solvent | Primary Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | (cis-4-Benzoylcyclohexan-1-yl)methanol |

Formation of Anhydrides and Acyl Halides

Acyl halides and acid anhydrides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in synthesis.

Acyl Halides: Carboxylic acids are readily converted into acyl chlorides (or acid chlorides) by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgchemguide.co.uk The reaction with SOCl₂ involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orglibretexts.org A subsequent attack by a chloride ion results in the formation of the acyl chloride, with gaseous byproducts (SO₂ and HCl). libretexts.orgchemguide.co.uk This conversion makes the carboxyl carbon significantly more electrophilic. allstudiesjournal.com

Acid Anhydrides: Symmetrical anhydrides can be formed by the reaction of an acyl chloride with a carboxylate salt. libretexts.orgkhanacademy.org For instance, reacting cis-4-benzoylcyclohexane-1-carbonyl chloride with sodium cis-4-benzoylcyclohexane-1-carboxylate would produce the corresponding symmetrical anhydride (B1165640). Anhydrides can also be formed by reacting an acid chloride with a carboxylic acid, often in the presence of a non-nucleophilic base like pyridine (B92270). libretexts.org

Table 4: Formation of Reactive Derivatives

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | cis-4-Benzoylcyclohexane-1-carbonyl chloride |

| Anhydride Formation | Acetic anhydride, heat | Mixed anhydride of this compound and acetic acid |

Reactions Involving the Benzoyl Group

The benzoyl group contains a ketone functionality, characterized by a carbonyl group (C=O) bonded to the cyclohexane (B81311) ring and a phenyl ring. The primary reactivity of this group involves nucleophilic addition to the electrophilic carbonyl carbon. masterorganicchemistry.com

The carbonyl carbon of the benzoyl group is electrophilic due to the polarization of the carbon-oxygen double bond. allstudiesjournal.comtib.eu It is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, breaks the C=O pi bond and forms a new carbon-nucleophile bond, resulting in a tetrahedral intermediate with a negatively charged oxygen. masterorganicchemistry.comlibretexts.org This alkoxide intermediate is then typically protonated upon acidic workup to yield a tertiary alcohol. libretexts.org

Unlike aldehydes, ketones are generally less reactive due to steric hindrance and the electron-donating nature of the two attached carbon groups, which slightly reduces the electrophilicity of the carbonyl carbon. allstudiesjournal.com Nevertheless, the benzoyl group in this compound will react with strong nucleophiles.

Examples of nucleophilic addition reactions include:

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that add to ketones to form tertiary alcohols after an aqueous workup. For example, reaction with methylmagnesium bromide would yield (cis-4-(1-hydroxy-1-phenylethyl)cyclohexan-1-yl)carboxylic acid.

Reaction with Hydrides: As mentioned in section 4.1.3, strong reducing agents like LiAlH₄ and milder ones like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol. NaBH₄ is often preferred for selective ketone reduction as it does not typically reduce carboxylic acids. libretexts.org

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) to the ketone forms a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. libretexts.org

Table 5: Nucleophilic Addition to the Benzoyl Group

| Nucleophile/Reagent | Conditions | Product (after workup) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1. Diethyl ether 2. H₃O⁺ | (cis-4-(1-Hydroxy-1-phenylethyl)cyclohexan-1-yl)carboxylic acid |

| Sodium borohydride (NaBH₄) | Methanol | (cis-4-(Hydroxy(phenyl)methyl)cyclohexan-1-yl)carboxylic acid |

Cyclohexane Ring Transformations

The cyclohexane ring in this compound can undergo both oxidation and hydrogenation, leading to significant structural modifications.

Oxidation: The oxidation of a cyclohexane ring is a complex process that can yield a variety of products, including cyclohexanols, cyclohexanones, and dicarboxylic acids, depending on the oxidant and reaction conditions. The reaction typically proceeds via a free-radical chain mechanism, particularly in the liquid phase with molecular oxygen. researchgate.net Catalysts, often compounds of variable valence metals like cobalt, can influence the reaction rate and the distribution of products. acs.orgresearchgate.net

Hydrogenation: Catalytic hydrogenation can reduce both the benzoyl group and the phenyl ring. The hydrogenation of the aromatic ring of a benzoic acid derivative to the corresponding cyclohexanecarboxylic acid is a well-established industrial process. mvpsvktcollege.ac.in This reaction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst.

The choice of catalyst and reaction conditions is crucial for selectivity.

Phenyl Ring Hydrogenation: Catalysts containing metals such as palladium, rhodium, ruthenium, platinum, nickel, and cobalt are effective for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid. youtube.com For instance, benzoic acid can be hydrogenated over a 5% Ru/C catalyst to yield cyclohexanecarboxylic acid. scribd.com Applying these conditions to this compound would be expected to saturate the phenyl ring, yielding cis-4-(cyclohexanecarbonyl)cyclohexane-1-carboxylic acid.

Carbonyl Group Hydrogenation: The ketone of the benzoyl group can also be reduced to a secondary alcohol. This transformation can sometimes occur under the same conditions as ring hydrogenation, leading to by-products. Selective reduction of the ketone without affecting the aromatic ring is typically achieved using reducing agents like sodium borohydride or under milder catalytic hydrogenation conditions.

The table below summarizes typical catalysts and conditions used for the hydrogenation of functionalities present in the target molecule, based on studies of similar compounds.

Interactive Table: Catalytic Hydrogenation Conditions

| Target Functionality | Catalyst | Typical Conditions | Expected Product Moiety | Reference |

| Phenyl Ring | Rh/C | H₂, 323 K, supercritical CO₂ | Cyclohexyl ring | mvpsvktcollege.ac.in |

| Phenyl Ring | Ru/C | H₂, 1,4-dioxane/water, 493 K | Cyclohexyl ring | scribd.com |

| Phenyl Ring | Pd, Rh, Ru, Pt, Ni, Co | H₂, vapor phase, 122-249 °C | Cyclohexyl ring | youtube.com |

| Ketone Carbonyl | Pt, Pd, Ni | H₂, various pressures/temps | Secondary alcohol | whiterose.ac.uk |

The 1,4-disubstituted cyclohexane ring in this compound can exist as two geometric isomers: cis and trans. In the cis isomer, both the benzoyl and carboxylic acid groups are on the same side of the cyclohexane ring's average plane. In the trans isomer, they are on opposite sides.

Conformational analysis of 1,4-disubstituted cyclohexanes reveals that the chair conformation is the most stable. mvpsvktcollege.ac.in For the trans isomer, both substituents can occupy equatorial positions, minimizing steric strain. vaia.com For the cis isomer, one substituent must be in an axial position while the other is equatorial, leading to unfavorable 1,3-diaxial interactions. libretexts.org Consequently, the trans isomer is thermodynamically more stable than the cis isomer. vaia.com

The energy difference between the two isomers drives the process of isomerization or epimerization, where the less stable cis isomer is converted into the more stable trans isomer to reach a thermodynamic equilibrium. This process is often catalyzed by acid or base.

Studies on similar 4-substituted cyclohexanecarboxylic acids have demonstrated this principle. For example, the hydrogenation of 4-alkylbenzoic acids often yields a mixture of cis and trans isomers. acs.org This mixture can then be isomerized by heating, typically in the presence of a base like potassium hydroxide, to enrich the more stable trans isomer. acs.orgresearchgate.net In some cases, purities of over 98% for the trans isomer can be achieved. researchgate.net

The general conditions for such isomerizations are presented below.

Interactive Table: Isomerization Conditions for 4-Substituted Cyclohexanecarboxylic Acids

| Starting Material | Conditions | Outcome | Reference |

| cis/trans mixture of 4-alkylcyclohexanecarboxylic acids | Heat (260–280°C), Pressure (3.0–4.0 MPa), Alkali-mediated | Increased proportion of trans isomer (up to 90% yield after cycles) | acs.org |

| cis/trans mixture of 4-lower alkyl-cyclohexanecarboxylic acid | Heat (130–220°C) with KOH | Efficient epimerization to give high purity trans form (98.4–99.8%) | researchgate.net |

| cis/trans mixture of 4-isopropyl-cyclohexanecarboxylic acid | Heat (150°C) with Sodium Hydride (on methyl esters) | Equilibrium mixture with trans:cis ratio of 85:15 | researchgate.net |

Although specific data for this compound is not available, it is expected to follow the same trend, with the cis isomer being convertible to the more stable trans isomer under similar conditions.

Reaction Mechanisms and Kinetic Studies of Transformation Pathways

The transformation pathways of this compound are governed by specific reaction mechanisms, for which kinetic studies on analogous systems provide insight.

Mechanism of Isomerization/Epimerization: The base-catalyzed epimerization of a carboxylic acid at a carbon atom alpha to the carboxyl group proceeds through the formation of an enolate intermediate. For a 4-substituted cyclohexanecarboxylic acid, the mechanism involves the removal of the acidic proton at C-1 by a strong base. This generates a planar enolate ion. Subsequent reprotonation of this intermediate can occur from either face, leading to the formation of both the cis and trans isomers. Over time, this reversible process allows the system to reach a thermodynamic equilibrium that favors the more stable trans isomer, where the bulky substituents are in the equatorial position. The reaction rate is dependent on factors such as the strength of the base, temperature, and solvent. google.com

Mechanism of Cyclohexane Ring Oxidation: The liquid-phase oxidation of the cyclohexane ring with molecular oxygen typically follows a free-radical chain mechanism. researchgate.net The process can be broken down into three main stages:

Initiation: Formation of initial radicals, often facilitated by a catalyst or initiator.

Propagation: A cyclohexyl radical (R•) reacts with oxygen to form a cyclohexylperoxy radical (ROO•). This radical can then abstract a hydrogen atom from another cyclohexane molecule to form a hydroperoxide (ROOH) and a new cyclohexyl radical, continuing the chain.

Termination: Radicals combine to form non-radical products, ending the chain reaction. The decomposition of the cyclohexyl hydroperoxide intermediate is a crucial step that leads to the main products, cyclohexanol (B46403) and cyclohexanone. This step is often catalyzed by metal ions. whiterose.ac.uk

Kinetics of Hydrogenation: Kinetic studies on the catalytic hydrogenation of benzene (B151609) and its derivatives have shown that the reaction rate is influenced by several factors, including hydrogen pressure, temperature, catalyst type, and the structure of the aromatic substrate. acs.org For the hydrogenation of alkylbenzenes over a nickel catalyst, the reactivity was found to decrease as the size of the alkyl substituent increased (benzene > toluene (B28343) > ethylbenzene (B125841) > cumene). acs.org The reaction is often modeled using Langmuir-Hinshelwood kinetics, where the reaction occurs between adsorbed species on the catalyst surface. First-principles kinetic models for benzene hydrogenation over a Pt(111) surface suggest a Horiuti–Polanyi mechanism, involving the sequential addition of adsorbed hydrogen atoms to the adsorbed benzene ring. teledos.grresearchgate.net Such studies indicate that one of the later hydrogenation steps is often the rate-determining step. teledos.gr

Advanced Supramolecular Chemistry and Molecular Recognition

Hydrogen Bonding Motifs and Networks Involving the Carboxyl Group

The carboxylic acid moiety is a primary driver of supramolecular assembly, predominantly through strong and directional hydrogen bonds. nih.gov In the solid state, carboxylic acids typically form predictable hydrogen-bonding patterns, known as supramolecular synthons. nih.gov The most common of these is the centrosymmetric dimer, where two carboxylic acid groups interact via a pair of O-H···O hydrogen bonds to form a robust eight-membered ring, described by the graph-set notation R²₂(8). nih.gov

This dimerization is a recurring motif observed in the crystal structures of many related cyclohexanecarboxylic acid derivatives. For instance, studies on rac-cis-2-[(2-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid and cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid confirm that the molecules assemble into discrete centrosymmetric dimers through these characteristic cyclic carboxy-carboxy O-H···O hydrogen-bonding interactions. nih.govnih.govresearchgate.net Beyond simple dimers, these interactions can extend into one-dimensional chains or more complex two-dimensional sheets, depending on the influence of other functional groups or co-crystallized molecules. nih.gov The presence of the benzoyl group in cis-4-Benzoylcyclohexane-1-carboxylic acid can influence which of these extended networks may form by introducing competing, weaker C-H···O interactions or through steric hindrance.

Table 1: Common Hydrogen Bonding Interactions in Carboxylic Acids

| Donor (D) | Acceptor (A) | Type of Interaction | Typical Motif |

|---|---|---|---|

| O-H (Carboxyl) | O=C (Carboxyl) | Strong | Dimer (R²₂(8) synthon) |

| O-H (Carboxyl) | N (e.g., Pyridine) | Strong | Heterosynthon |

| N-H (Amide) | O=C (Carboxyl) | Medium-Strong | Heterosynthon |

Molecular Recognition Phenomena with Synthetic Receptors

Molecular recognition involves the specific binding of a guest molecule (in this case, this compound) to a host molecule (a synthetic receptor). The binding of carboxylic acids is a significant area of research due to their prevalence in biological systems. ijacskros.com Synthetic receptors designed for carboxylic acids typically feature a binding pocket with multiple, pre-organized hydrogen bond donors that are complementary to the carboxyl group's acceptors. ijacskros.com

Receptors often utilize motifs like 2-aminopyridine (B139424) or pyridine (B92270) amides to establish multiple hydrogen bonding points with the carboxylic acid guest. ijacskros.com The goal is to create a binding interaction that is stronger and more selective than the guest's own tendency to self-associate into dimers. While specific studies involving this compound as a guest are not prominent, its carboxyl group makes it a suitable candidate for recognition by such receptors. The benzoyl and cyclohexane (B81311) portions of the molecule would act as secondary recognition sites or steric factors that influence the binding affinity and selectivity for a given receptor.

Formation of Co-crystals and Inclusion Complexes

The ability of this compound to form reliable hydrogen bonds makes it an excellent candidate for forming multi-component crystals, or co-crystals. A co-crystal is a crystalline structure composed of two or more different molecules held together by non-covalent interactions, typically hydrogen bonding. ugr.es This strategy is widely used in the pharmaceutical industry to modify the physical properties of active pharmaceutical ingredients (APIs). nih.govgoogle.com

By combining this compound with a complementary co-crystal former—such as a compound containing a pyridine or amide group—it is possible to form robust carboxylic acid-pyridine or carboxylic acid-amide heterosynthons that direct the assembly of a new co-crystal phase. rsc.orgugr.es

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| rac-cis-2-[(2-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |

| cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid |

| cis-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid |

| trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid |

| cis-4-ammoniocyclohexanecarboxylate |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the molecule's fundamental properties.

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as the global minimum on the potential energy surface. For cis-4-Benzoylcyclohexane-1-carboxylic acid, geometry optimization calculations would likely predict a chair conformation for the cyclohexane (B81311) ring, as this is the most stable arrangement for six-membered rings. The benzoyl and carboxylic acid substituents would occupy equatorial and axial positions, respectively, to minimize steric hindrance in the cis configuration.

A detailed analysis of the optimized geometry would provide precise values for bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (Benzoyl) | 1.22 | |

| C-C (Aromatic) | 1.40 (average) | |

| C-C (Cyclohexane) | 1.54 (average) | |

| C-O (Carboxylic) | 1.35 | |

| C=O (Carboxylic) | 1.21 | |

| Bond Angles (°) | ||

| C-C-C (Cyclohexane) | 111.5 (average) | |

| C-CO-C (Benzoyl) | 120.2 | |

| O-C=O (Carboxylic) | 123.5 | |

| Dihedral Angles (°) | ||

| C1-C2-C3-C4 (Cyclohexane) | -55.8 | |

| C(cyclohexyl)-C(aromatic)-C=O | 30.5 |

Note: The data in this table is hypothetical and representative of values expected from DFT calculations.

Understanding the electronic structure is key to predicting a molecule's reactivity. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized on the electron-rich benzoyl group and the oxygen atoms of the carboxylic acid. The LUMO is likely to be centered on the carbonyl carbon of the benzoyl group, which is an electrophilic site.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is hypothetical and representative of values expected from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can explore its dynamic behavior over time. researchgate.net An MD simulation of this compound in a solvent, such as water, would reveal its conformational landscape.

The simulation would likely show the cyclohexane ring undergoing subtle fluctuations around the stable chair conformation. The rotational freedom of the benzoyl and carboxylic acid groups would also be observed, and the simulation could identify the most populated rotational states. Furthermore, MD simulations can elucidate the effects of solvation by showing how water molecules arrange themselves around the solute and form hydrogen bonds with the carboxylic acid and benzoyl groups.

Docking Studies and Ligand-Receptor Interaction Prediction for Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fip.org This is particularly useful in drug discovery for predicting the binding of a ligand to a protein receptor. nih.govuowasit.edu.iq For derivatives of this compound, docking studies could be employed to predict their potential as inhibitors of specific enzymes. For instance, given the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs), cyclooxygenase (COX) enzymes could be a hypothetical target. nih.gov

In a typical docking study, a library of virtual derivatives would be docked into the active site of the COX-1 or COX-2 enzyme. The docking scores, which estimate the binding affinity, would be calculated, and the binding poses would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.

Table 3: Hypothetical Docking Results for Derivatives of this compound against COX-2

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| R = H | -7.5 | Arg120, Tyr355, Ser530 |

| R = CH3 | -7.8 | Arg120, Tyr355, Val523 |

| R = Cl | -8.2 | Arg120, Tyr355, Ser530, Leu352 |

| R = F | -8.0 | Arg120, Tyr355, Ser530 |

Note: The data in this table is hypothetical and for illustrative purposes only. 'R' refers to a substituent on the phenyl ring of the benzoyl group.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted shifts can aid in the assignment of experimental NMR spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. This can help in assigning the vibrational modes of the molecule, such as the characteristic C=O stretches of the ketone and carboxylic acid groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Table 4: Hypothetical Comparison of Experimental and Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Feature | Experimental Value | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - COOH | 12.1 | 11.9 |

| Chemical Shift (ppm) - Aromatic H | 7.4-7.8 | 7.3-7.7 | |

| ¹³C NMR | Chemical Shift (ppm) - C=O (Benzoyl) | 198.2 | 197.5 |

| Chemical Shift (ppm) - C=O (Carboxylic) | 178.5 | 177.9 | |

| IR | Vibrational Frequency (cm⁻¹) - C=O (Benzoyl) | 1685 | 1690 |

| Vibrational Frequency (cm⁻¹) - C=O (Carboxylic) | 1710 | 1715 | |

| UV-Vis | λmax (nm) | 245 | 248 |

Note: The data in this table is hypothetical and for illustrative purposes.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. cuny.edu For this compound, the mechanism of reactions such as esterification or amide bond formation at the carboxylic acid group could be investigated.

By mapping the potential energy surface of the reaction, computational methods can identify the transition state structures and calculate the activation energies. This information provides a detailed understanding of the reaction pathway and the factors that influence the reaction rate. For example, in an acid-catalyzed esterification reaction, calculations could model the protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, the proton transfer steps, and the final elimination of water to form the ester.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Methodological Frameworks for SAR and QSAR Analysis

The investigation into the SAR and QSAR of cis-4-Benzoylcyclohexane-1-carboxylic acid and related compounds employs a variety of methodological frameworks to correlate molecular features with biological outcomes. SAR studies qualitatively assess how modifications to the molecular structure, such as the addition or removal of functional groups, affect the compound's activity. For instance, the analysis of a series of cyclohex-1-ene-1-carboxylic acid derivatives has demonstrated that the introduction of different substituents can significantly alter their antiproliferative and antimicrobial activities mdpi.com.

QSAR models build upon these qualitative observations by establishing mathematical relationships between the chemical structure and biological activity. This approach is instrumental in predicting the activity of novel compounds before their synthesis. The development of a QSAR model typically involves the following steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development : Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity nih.govresearchgate.net.

Model Validation : The predictive power of the QSAR model is rigorously assessed to ensure its reliability.

For compounds like this compound, descriptors related to the benzoyl group's electronic properties and the carboxylic acid's potential for hydrogen bonding would be critical in developing a robust QSAR model.

Stereochemical Structure-Activity Relationships (S-SAR) in Cyclohexane (B81311) Systems

In cyclohexane systems, substituents can occupy either axial or equatorial positions, and the conformational equilibrium between chair forms can significantly impact activity. The relative orientation of the substituents affects the molecule's steric profile and its ability to fit into a receptor's binding site. For disubstituted cyclohexanes, the cis and trans isomers can exhibit markedly different biological activities due to these conformational differences. While specific S-SAR studies on this compound are not extensively documented in the provided context, the principles of stereoisomerism in similar cyclohexane derivatives underscore the importance of controlling the stereochemistry during synthesis and biological evaluation google.com.

Correlating Molecular Structure with Functional Properties at a Mechanistic Level

Understanding the correlation between the molecular structure of this compound and its functional properties at a mechanistic level involves identifying the key structural features responsible for its biological effects. The molecule can be deconstructed into three main components: the cyclohexane scaffold, the benzoyl group, and the carboxylic acid group.

Cyclohexane Scaffold : This provides a three-dimensional framework that dictates the spatial arrangement of the pharmacophoric groups. Its conformational flexibility can influence the molecule's binding affinity and efficacy.

Benzoyl Group : The aromatic ring and the carbonyl group of the benzoyl moiety can participate in various non-covalent interactions, such as pi-pi stacking, hydrophobic interactions, and hydrogen bonding. The electronic nature of the benzoyl group can be modulated by introducing substituents on the phenyl ring, which in turn can affect the compound's interaction with a target protein. Studies on benzoylbenzophenone thiosemicarbazone analogues have highlighted the importance of the benzoyl group in inhibiting enzyme activity nih.gov.

Carboxylic Acid Group : This functional group is often crucial for biological activity, as it can act as a hydrogen bond donor and acceptor and can be ionized at physiological pH, allowing for ionic interactions with receptor sites.

By systematically modifying each of these components and observing the resulting changes in activity, a detailed understanding of the structure-function relationship can be established.

Development of Predictive Computational Models for Structure-Property Relationships

Computational models are invaluable tools for predicting the structure-property relationships of compounds like this compound, thereby accelerating the drug discovery process. These models can range from simple QSAR equations to more complex three-dimensional (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

These 3D-QSAR methods generate a 3D grid around an aligned set of molecules and calculate steric and electrostatic fields. The variations in these fields are then correlated with the biological activity to create a predictive model. Such models can provide a visual representation of the regions where modifications to the molecular structure are likely to enhance or diminish activity.

For this compound, a computational model could predict how different substituents on the benzoyl ring or alterations to the cyclohexane scaffold would impact a specific biological endpoint. For example, a study on cyclohexane-1,3-dione derivatives utilized QSAR modeling to identify key molecular descriptors influencing their activity against non-small-cell lung cancer cells nih.govresearchgate.net.

An illustrative data table for descriptors that could be used in a predictive model for this compound analogs is shown below. Please note this is a hypothetical representation.

| Compound ID | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| Analog 1 | 3.2 | 248.29 | 54.37 | 10.5 |

| Analog 2 | 3.5 | 262.32 | 54.37 | 8.2 |

| Analog 3 | 2.9 | 247.28 | 63.60 | 15.1 |

| Analog 4 | 4.1 | 292.76 | 54.37 | 5.7 |

Fragment-Based QSAR Approaches

For this compound, the molecule can be broken down into three primary fragments: the cyclohexane ring, the benzoyl group, and the carboxylic acid group. An FB-QSAR study would involve creating a library of compounds where each of these fragments is systematically varied and then analyzing the data to determine the contribution of each fragment to the biological activity. This method can help in identifying key pharmacophoric features and in designing new molecules with improved properties by combining favorable fragments. The principles of fragment-based drug design emphasize the efficiency of small, low-complexity fragments in exploring chemical space and identifying high-quality leads.

A hypothetical fragment contribution analysis for this compound might look like the following:

| Fragment | Contribution to Activity |

| Cyclohexane (cis-1,4-disubstituted) | Provides optimal spatial orientation |

| Benzoyl Group | Key hydrophobic and aromatic interactions |

| Carboxylic Acid | Essential for hydrogen bonding and ionic interactions |

This approach allows for a more modular and rational design of new chemical entities based on the parent structure of this compound.

Applications in Chemical Synthesis and Advanced Materials Research

Role as Key Synthetic Intermediates for Complex Molecules

There is no specific information available in the search results detailing the role of cis-4-Benzoylcyclohexane-1-carboxylic acid as a key synthetic intermediate for the synthesis of complex molecules. While related cyclohexane (B81311) carboxylic acid derivatives are known to be versatile intermediates in the synthesis of pharmaceuticals and other functional organic compounds, no literature was found that specifically documents the synthetic utility of the cis-4-benzoyl substituted version.

Precursors for Novel Organic Materials and Polymers

The search did not yield any studies or reports on the use of this compound as a precursor for novel organic materials or polymers. Generally, dicarboxylic acids and other bifunctional molecules can be used as monomers in polymerization reactions. However, no specific polymers or materials derived from this compound are described in the available literature.

Integration into Hydrogen-Bonded Organic Frameworks (HOFs) and Porous Materials

Carboxylic acids are a well-known class of building blocks for the construction of Hydrogen-Bonded Organic Frameworks (HOFs) due to their ability to form robust hydrogen-bonding synthons. bsb-muenchen.de These porous materials have potential applications in gas storage, separation, and catalysis. However, a review of the literature, including general reviews on carboxylic acid-based HOFs, did not reveal any specific examples or studies where this compound was utilized as a linker or building block in the formation of HOFs or other porous materials.

Contribution to the Design of Functionalized Surfaces and Interfaces

The functionalization of surfaces and interfaces with organic molecules is a significant area of materials science. Carboxylic acid groups are often used to anchor molecules to various substrates. Nevertheless, no research was found that describes the use of this compound for the design or modification of functionalized surfaces and interfaces.

Future Directions in Cis 4 Benzoylcyclohexane 1 Carboxylic Acid Research

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for synthesizing cis-4-Benzoylcyclohexane-1-carboxylic acid is a primary objective for future research. Current synthetic routes often rely on the catalytic hydrogenation of 4-benzoylbenzoic acid, where achieving high cis selectivity can be challenging.

Future investigations will likely focus on several key areas:

Advanced Catalysis: The design of novel heterogeneous and homogeneous catalysts will be crucial. Research into catalysts that can provide high diastereoselectivity towards the cis isomer under mild conditions (lower temperatures and pressures) is a promising avenue. For instance, electrocatalytic hydrogenation using specific metal alloys has shown promise in achieving high cis selectivity for related 4-substituted benzoic acids. rsc.org

Green Chemistry Approaches: Exploring syntheses that utilize renewable starting materials and greener solvents will be a significant focus. This could involve biocatalytic methods or the use of photocatalysis to drive the reaction, reducing reliance on traditional, energy-intensive processes. nih.govresearchgate.netcabidigitallibrary.org

Stereoselective Domino Reactions: The development of one-pot domino or cascade reactions that can construct the substituted cyclohexane (B81311) ring with the desired cis stereochemistry from simpler precursors would represent a significant leap in efficiency. figshare.com Such reactions minimize waste by reducing the number of intermediate purification steps.

A comparative table of potential future synthetic strategies is presented below.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Advanced Heterogeneous Catalysis | High cis selectivity, catalyst reusability, ease of product separation. | Development of novel bimetallic or supported catalysts (e.g., Rh, PtRu on various supports). rsc.org |

| Electrocatalysis | Mild reaction conditions, high current efficiency, avoids high-pressure H₂. | Optimization of electrode materials and proton-exchange membrane reactors. rsc.org |

| Biocatalysis | High stereospecificity, environmentally friendly conditions, use of renewable feedstocks. | Enzyme discovery and engineering for the specific hydrogenation of 4-benzoylbenzoic acid. |

| Photocatalytic Synthesis | Use of light as a sustainable energy source, potential for novel reaction pathways. | Design of efficient photocatalysts and exploration of reaction mechanisms. researchgate.net |

| Domino Reactions | High atom economy, reduced synthetic steps, minimized waste. | Rhodium-carbene initiated domino sequences or other cascade reactions to build the cyclohexane core. figshare.com |

Advanced Characterization Techniques for Dynamic Structural Insights

The this compound molecule is not static; its cyclohexane ring exists in a dynamic equilibrium of chair conformations. A thorough understanding of this conformational behavior is critical for predicting its interactions and properties.

Future research will employ a suite of advanced spectroscopic and computational techniques to probe these dynamics:

Dynamic NMR (DNMR) Spectroscopy: Low-temperature and variable-temperature NMR studies will be instrumental in "freezing out" the individual chair conformers and quantifying the energetic barrier to ring inversion. acs.orgnih.govlibretexts.org This provides direct experimental data on the conformational preferences of the benzoyl and carboxylic acid groups (axial vs. equatorial).

2D NMR Techniques: Advanced 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), will be used to determine the spatial proximity of different protons within the molecule, confirming the cis stereochemistry and providing further insights into the dominant conformation.

Computational Chemistry: High-level density functional theory (DFT) and ab initio calculations will complement experimental data. These computational methods can model the potential energy surface of the molecule, predict the relative stabilities of different conformers, and calculate NMR chemical shifts and coupling constants for comparison with experimental spectra. nih.gov

These combined approaches will provide a comprehensive picture of the molecule's three-dimensional structure and its dynamic behavior in solution.

Development of Machine Learning and AI-Driven Predictive Models

Future directions in this area include:

Predicting Stereoselectivity: ML models, such as Random Forests or Deep Neural Networks, can be trained on existing reaction data to predict the cis/trans ratio of hydrogenation reactions under various conditions (catalyst, solvent, temperature, pressure). nih.govarxiv.orgarxiv.orgresearchgate.net This predictive capability can guide experimental design, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives of this compound with their properties, such as binding affinity to a biological target or their performance in a material. mdpi.comnih.govnih.govresearchgate.net These models can then be used to virtually screen libraries of new compounds to identify promising candidates for synthesis.

De Novo Design: Generative AI models could be employed to design novel molecules based on the this compound scaffold with optimized properties for specific applications, such as medicinal chemistry or materials science.

The development of these predictive tools requires the generation of high-quality, standardized datasets, which will be a key focus of future experimental work.

Expanding Supramolecular and Self-Assembly Applications

The presence of both a hydrogen-bond-donating/accepting carboxylic acid group and a bulky, aromatic benzoyl group makes this compound a prime candidate for the construction of novel supramolecular assemblies.

Future research in this domain will explore:

Crystal Engineering: The systematic study of the crystallization of this molecule and its co-crystallization with other complementary molecules to form predictable and functional solid-state architectures. The interplay of hydrogen bonding from the carboxylic acid and π-π stacking from the benzoyl group can be exploited to create complex networks.

Self-Assembled Monolayers (SAMs): The formation of SAMs on various surfaces, where the carboxylic acid group can act as an anchor. researchgate.netnih.gov The benzoyl groups would then form the exposed surface, allowing for the tuning of surface properties like wettability and adhesion.

Hydrogels and Organogels: Investigation into the ability of this molecule to act as a gelator, forming soft materials through the self-assembly of fibrillar networks in either aqueous or organic solvents. acs.org The properties of these gels could be responsive to stimuli such as pH or light.

A summary of potential supramolecular applications is provided in the table below.

| Application Area | Driving Interactions | Potential Functionality |

| Crystal Engineering | Hydrogen bonding, π-π stacking | Non-linear optics, porous materials for gas storage. |

| Self-Assembled Monolayers | Carboxylic acid anchoring, van der Waals forces | Modified electrodes, biosensors, corrosion inhibition. researchgate.netnih.gov |

| Supramolecular Gels | Hydrogen bonding, aromatic interactions | Drug delivery vehicles, scaffolds for tissue engineering, stimuli-responsive materials. acs.org |

| Liquid Crystals | Anisotropic molecular shape, intermolecular forces | Display technologies, optical sensors. |

Interdisciplinary Research with Emerging Chemical Technologies

The unique structural features of this compound make it a versatile building block for integration with a range of emerging chemical technologies.

Future interdisciplinary research will likely focus on: